An In-depth Technical Guide to the Synthesis and Characterization of Econazole Nitrate
An In-depth Technical Guide to the Synthesis and Characterization of Econazole Nitrate
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of econazole nitrate, an imidazole antifungal agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key analytical techniques, and visual diagrams of the synthesis pathway and characterization workflow.
Synthesis of Econazole Nitrate
Econazole nitrate is synthesized through a multi-step process, typically involving N-alkylation followed by O-alkylation. A common route starts with the reaction of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole, which is then reacted with p-chlorobenzyl chloride. The final product is obtained after acidification with nitric acid.[1][2]
Synthesis Pathway
A one-pot synthesis method offers an efficient route, minimizing intermediate workup steps and improving overall yield.[1] The process begins with the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloro-ethanol to form an imidazole ethanol intermediate. This intermediate is then subjected to O-alkylation with p-chlorobenzyl chloride without the need for isolation and purification.[1]
// Add reaction conditions edge [style=dashed, arrowhead=none]; C -> E [label=" Catalyst: K2CO3/KOH/Al2O3\n Solvent: Toluene\n Temp: 71-73°C ", labelfontcolor="#34A853"]; A -> C [label=" Catalyst: K2CO3/KOH/Al2O3\n Phase Transfer Catalyst: PEG-200 ", labelfontcolor="#34A853"]; E -> G [label=" Acidification & Recrystallization\n Solvent: Ethanol ", labelfontcolor="#34A853"]; } caption: Synthesis Pathway of Econazole Nitrate.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from methodologies described in patent literature.[1]
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Catalyst Preparation : A mixed catalyst of K₂CO₃/KOH/Al₂O₃ is prepared by dissolving potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) in water, followed by the addition of aluminum oxide (Al₂O₃). The mixture is stirred at 60-65°C, followed by rotary evaporation and drying at 120°C for 4 hours.[1]
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N-Alkylation : The prepared catalyst, imidazole, toluene, and PEG-200 (as a phase-transfer catalyst) are mixed in a reaction vessel. The mixture is heated to reflux to remove water. After cooling, a solution of 1-(2,4-dichlorophenyl)-2-chloro-ethanol in toluene is added dropwise. The reaction is then heated to 71-73°C and maintained for 3-3.5 hours to form the imidazole ethanol intermediate.[1]
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O-Alkylation : To the reaction mixture containing the un-isolated intermediate, p-chlorobenzyl chloride and additional catalyst are added. The mixture is heated and stirred, leading to the formation of econazole base.[1][2]
-
Impurity Removal and Acidification : After the reaction is complete, the mixture is filtered. The organic layer is separated and washed to remove impurities. Econazole nitrate is then precipitated by adding nitric acid.[1]
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Recrystallization : The crude econazole nitrate is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of N,N-dimethylformamide and methanol, to yield the final product.[1][3]
Characterization Techniques
A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed to confirm the identity, purity, and physical properties of the synthesized econazole nitrate.
Characterization Workflow
// Final Confirmation J [label="Final Characterization Report", shape=document, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F -> J; H -> J; I -> J; B -> J; C -> J; D -> J; } caption: Workflow for the Characterization of Econazole Nitrate.
Spectroscopic Methods
FTIR spectroscopy is used to identify the characteristic functional groups present in the econazole nitrate molecule.
Experimental Protocol: An FTIR spectrum is recorded using a spectrophotometer, typically in the range of 4000 to 400 cm⁻¹. The sample can be prepared as a potassium bromide (KBr) disc or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4][5]
Data Summary:
| Functional Group | Bond | Characteristic Peak (cm⁻¹) | References |
| Imidazole Ring | N-H Stretching | ~3426 | [4] |
| Aromatic Ring | C-H Stretching | 3086 - 3109 | [4][6] |
| Aromatic Ring | C=C Stretching | 1585 - 1596 | [4][6] |
| Nitrate Group | -NO₂ Stretching | 1538 - 1547 | [4][6] |
| Ether | C-O Stretching | 1089 - 1090 | [4][6] |
| Aryl Halide | C-Cl Stretching | 638 - 674 | [4][6] |
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule, confirming the connectivity of atoms.
Experimental Protocol: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. The spectrum is recorded on an NMR spectrometer.[7]
Data Summary (¹H NMR in DMSO-d₆): Data on specific chemical shifts (ppm) for econazole nitrate can be found in specialized databases and literature.[7][8][9][10] The spectrum is expected to be consistent with the proposed chemical structure.
UV-Vis spectroscopy is used for quantitative analysis and to identify the wavelength of maximum absorbance (λmax).
Experimental Protocol: A standard solution of econazole nitrate is prepared in a suitable solvent, such as methanol. The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.[5] A calibration curve is typically generated by plotting absorbance against concentration.[5][11]
Data Summary:
| Parameter | Value | Solvent | References |
| λmax | ~270 nm | Methanol | [5] |
| λmax | ~218 nm | Methanol (for topical formulation) | [11] |
| Linearity Range | 0-50 µg/mL | Methanol | [5] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and assay of econazole nitrate.
Experimental Protocol (Stability-Indicating HPLC): A robust HPLC method is essential for separating econazole nitrate from its degradation products and formulation excipients.
-
System : A standard HPLC system with a UV or Diode Array Detector (DAD) is used.[12]
-
Column : A reversed-phase C18 column is commonly employed.[13][14]
-
Mobile Phase : A mixture of methanol, aqueous ammonium carbonate solution, and tetrahydrofuran has been reported.[13] Another method uses acetonitrile and water (pH adjusted to 2.5 with phosphoric acid).[15]
-
Detection : The eluent is monitored at a suitable wavelength, often near the λmax of the drug.
-
Quantification : Peak areas are used for quantification against a standard of known concentration.[13][15]
Data Summary (Example HPLC Method):
| Parameter | Condition | References |
| Column | RP-18 | [13] |
| Mobile Phase | Methanol / aq. Ammonium Carbonate / Tetrahydrofuran | [13] |
| Linearity Range | 5-15 mg/g | [13] |
| Recovery | 98.7-100.2% | [13] |
| Retention Time | ~6 minutes (Econazole) | [14] |
Thermal Analysis and Physical Properties
DSC is used to determine the melting point and assess the crystallinity of the sample.
Experimental Protocol: A small, accurately weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature.[4]
Data Summary:
| Parameter | Value | References |
| Melting Endotherm Peak | 162 - 167.5°C | [4][5][6][16] |
The melting point is a fundamental physical property used as an indicator of purity.
Experimental Protocol: The melting point is determined using a capillary melting point apparatus.
Data Summary:
| Parameter | Value | References |
| Melting Point | 162 - 166°C | [5][17][18] |
References
- 1. CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents [patents.google.com]
- 2. Econazole - Wikipedia [en.wikipedia.org]
- 3. CN102875472A - Econazole nitrate compound crystal and preparation method and drug composition thereof - Google Patents [patents.google.com]
- 4. Mucoadhesive Hydrogel Films of Econazole Nitrate: Formulation and Optimization Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Econazole(27220-47-9) 1H NMR spectrum [chemicalbook.com]
- 10. 1H-NMR and molecular modelling techniques for the investigation of the inclusion complex of econazole with alpha-cyclodextrin in the presence of malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Evaluation of Nanoemulgel of Econazole Nitrate to Treat the Topical Fungal Infection – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Stability indicating HPLC-method for the determination of econazole nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. akjournals.com [akjournals.com]
- 16. impactfactor.org [impactfactor.org]
- 17. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
